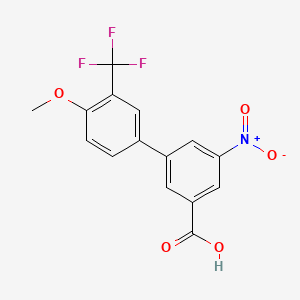
3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of methoxy and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like tin(II) chloride.
Substitution: Halogenation using chlorine or bromine, and further substitution with nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-trifluoromethylphenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-24-13-3-2-8(7-12(13)15(16,17)18)9-4-10(14(20)21)6-11(5-9)19(22)23/h2-7H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDJGXASNFJIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692178 |
Source


|
| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-36-7 |
Source


|
| Record name | 4'-Methoxy-5-nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)



![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)


![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

